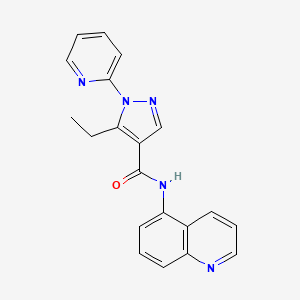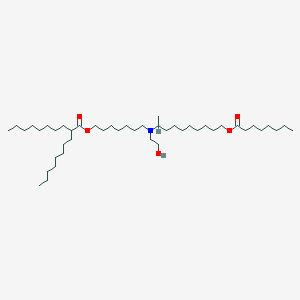![molecular formula C15H11F3N4O3 B13366259 4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)
4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a trifluoromethyl group, a benzimidazole ring, and a pyridinecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, including the formation of the benzimidazole ring, introduction of the trifluoromethyl group, and coupling with the pyridinecarboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance reproducibility and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising lead compound.
Medicine
In medicine, this compound could be explored for its therapeutic potential
Industry
In industry, this compound may be used in the development of advanced materials. Its unique chemical properties could contribute to the creation of new polymers, coatings, and other materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the benzimidazole ring may interact with nucleic acids or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-5-oxo-N-(2-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Tasquinimod
Uniqueness
Compared to similar compounds, 5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide stands out due to its unique combination of functional groups. The presence of both a trifluoromethyl group and a benzimidazole ring provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H11F3N4O3 |
|---|---|
Molekulargewicht |
352.27 g/mol |
IUPAC-Name |
5-methoxy-4-oxo-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H11F3N4O3/c1-25-12-6-19-10(5-11(12)23)13(24)20-7-2-3-8-9(4-7)22-14(21-8)15(16,17)18/h2-6H,1H3,(H,19,23)(H,20,24)(H,21,22) |
InChI-Schlüssel |
HOQXGTYQTDREEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)
![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)


![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)



![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
